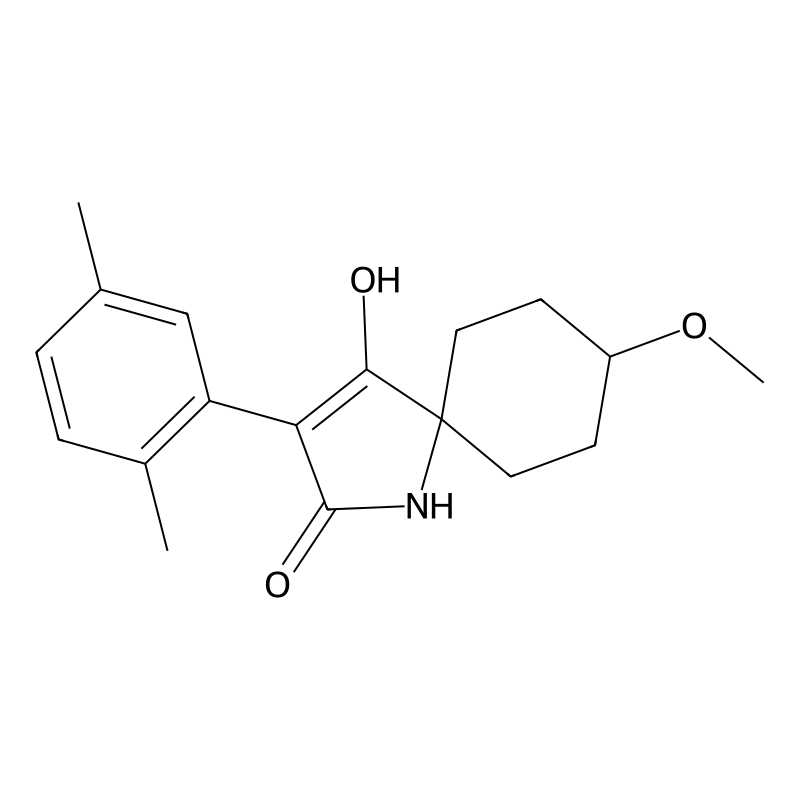

Cis-3-(2,5-dimethylphenyl)-4-hydroxy-8-methoxy-1-azaspiro(4.5)dec-3-en-2-one

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Identity and Origin

Cis-3-(2,5-dimethylphenyl)-4-hydroxy-8-methoxy-1-azaspiro(4.5)dec-3-en-2-one, also known as spirotetramat enol, is a metabolite of the proinsecticide spirotetramat. Spirotetramat undergoes hydrolysis in the environment, and the enol form is the active insecticidal component [].

Mode of Action

Research has shown that cis-3-(2,5-dimethylphenyl)-4-hydroxy-8-methoxy-1-azaspiro(4.5)dec-3-en-2-one acts as an inhibitor of acetyl-CoA carboxylase (ACCase) []. ACCase is a key enzyme in the fatty acid biosynthesis pathway of insects. Inhibition of this enzyme disrupts the production of fatty acids, which are essential for insect growth and development [].

Applications in Insecticide Research

The study of cis-3-(2,5-dimethylphenyl)-4-hydroxy-8-methoxy-1-azaspiro(4.5)dec-3-en-2-one is valuable in insecticide research for several reasons. Firstly, it allows researchers to understand the mechanism of action of spirotetramat, a commercially important insecticide. Secondly, studying the enol form helps to identify potential targets for the development of new insecticides with novel modes of action [].

Cis-3-(2,5-dimethylphenyl)-4-hydroxy-8-methoxy-1-azaspiro(4.5)dec-3-en-2-one is an organic compound belonging to the class of azaspiro compounds. Its chemical formula is , and it features a unique spirocyclic structure that incorporates both nitrogen and oxygen atoms. The compound is characterized by a hydroxy group and a methoxy group, which contribute to its chemical reactivity and potential biological activity .

The chemical behavior of cis-3-(2,5-dimethylphenyl)-4-hydroxy-8-methoxy-1-azaspiro(4.5)dec-3-en-2-one can be influenced by its functional groups. It can undergo various reactions typical for hydroxy and methoxy compounds, including:

- Esterification: Reaction with carboxylic acids to form esters.

- Oxidation: Hydroxy groups can be oxidized to carbonyls, altering its properties.

- Nucleophilic Substitution: The nitrogen atom can participate in nucleophilic reactions due to its lone pair.

These reactions allow for the modification of the compound to enhance its biological activity or tailor its properties for specific applications .

Cis-3-(2,5-dimethylphenyl)-4-hydroxy-8-methoxy-1-azaspiro(4.5)dec-3-en-2-one exhibits significant biological activity, particularly as an insecticide. It acts on the nervous system of insects by inhibiting the synthesis of chitin, which is vital for their exoskeleton development. This mechanism makes it effective against a variety of pests, contributing to its use in agricultural applications .

The synthesis of cis-3-(2,5-dimethylphenyl)-4-hydroxy-8-methoxy-1-azaspiro(4.5)dec-3-en-2-one can be achieved through several methods:

- Condensation Reactions: Combining appropriate precursors under acidic or basic conditions to form the spirocyclic structure.

- Functional Group Modification: Starting from simpler azaspiro compounds and introducing the dimethylphenyl and methoxy groups through substitution reactions.

- Use of Catalysts: Employing metal catalysts to facilitate the formation of the complex structure efficiently.

The specific conditions and reagents can vary based on the desired yield and purity of the final product .

Cis-3-(2,5-dimethylphenyl)-4-hydroxy-8-methoxy-1-azaspiro(4.5)dec-3-en-2-one has diverse applications:

- Agriculture: Primarily used as an insecticide in crop protection.

- Pharmaceuticals: Potential research interest in developing therapeutic agents due to its unique structure.

- Chemical Research: Serves as a model compound for studying spirocyclic chemistry and its derivatives.

Its applications are driven by its biological activity and structural uniqueness .

Studies on interaction mechanisms have shown that cis-3-(2,5-dimethylphenyl)-4-hydroxy-8-methoxy-1-azaspiro(4.5)dec-3-en-2-one interacts with various biological targets:

- Chitin Synthesis Inhibition: Directly affects insect growth and development.

- Enzyme Inhibition: May inhibit enzymes involved in metabolic pathways in target organisms.

- Synergistic Effects: Investigated alongside other insecticides to enhance efficacy against resistant pest populations.

These interactions highlight its potential as an effective pest control agent and warrant further investigation into its mechanisms .

Several compounds share structural or functional similarities with cis-3-(2,5-dimethylphenyl)-4-hydroxy-8-methoxy-1-azaspiro(4.5)dec-3-en-2-one:

| Compound Name | Structure | Biological Activity | Unique Features |

|---|---|---|---|

| Spirotetramat | Azaspiro compound | Insecticide | Broad-spectrum efficacy |

| 4-Hydroxyquinoline | Hydroxy compound | Antibacterial | Different ring structure |

| 1-Azaspiro[4.5]decane | Similar spiro structure | Limited biological use | Lacks substituents |

Cis-3-(2,5-dimethylphenyl)-4-hydroxy-8-methoxy-1-azaspiro(4.5)dec-3-en-2-one stands out due to its specific substituents that enhance its insecticidal properties while maintaining a unique spirocyclic framework .

Discovered in the early 21st century during metabolic studies of spirotetramat, cis-3-(2,5-dimethylphenyl)-4-hydroxy-8-methoxy-1-azaspiro(4.5)dec-3-en-2-one emerged as a pivotal intermediate in the insecticidal activity of its parent compound. Spirotetramat, developed by Bayer CropScience under the trade name Movento, was first approved in Tunisia in 2007 and later by the European Union in 2014. The identification of this metabolite resolved long-standing questions about spirotetramat’s mode of action, as the parent molecule itself is a proinsecticide requiring bioactivation.

The compound’s discovery coincided with advancements in analytical techniques such as liquid chromatography-mass spectrometry (LC-MS), which enabled precise tracking of its formation in plant and insect tissues. Structural elucidation revealed a spirocyclic system fused to a tetramic acid moiety, a configuration later linked to its ability to inhibit acetyl-CoA carboxylase (ACCase) in target pests.

Classification as a Spirotetramat Metabolite

Cis-3-(2,5-dimethylphenyl)-4-hydroxy-8-methoxy-1-azaspiro(4.5)dec-3-en-2-one is classified as the enol metabolite of spirotetramat, formed via enzymatic hydrolysis of the parent compound’s ethoxycarbonyl group. This transformation occurs in both plants and insects, with the enol form exhibiting greater stability due to conjugation between the amide group, aromatic ring, and spirocyclic system.

Key Metabolic Pathways:

| Reaction Step | Enzyme Involved | Site of Metabolism |

|---|---|---|

| Ester hydrolysis | Carboxylesterases | Plant vascular systems |

| Tautomerization to enol form | Non-enzymatic | Insect hemolymph |

| Glucuronidation (detoxification) | UDP-glucuronosyltransferases | Mammalian liver |

Data derived from regulatory studies confirm that the enol metabolite accounts for 53–87% of spirotetramat’s metabolic profile in plants, with minor pathways yielding derivatives like spirotetramat-ketohydroxy and spirotetramat-desmethyl-enol.

Significance in the Family of Tetramic Acids and Azaspiro Compounds

This compound belongs to two chemically distinct families:

- Tetramic Acids: Characterized by a pyrrolidine-2,4-dione core, tetramic acids are renowned for their bioactivity, including antimicrobial and insecticidal properties. The enol metabolite’s ACCase inhibition mechanism aligns with tetramic acids’ role in disrupting lipid biosynthesis.

- Azaspiro Compounds: The 1-azaspiro[4.5]decane scaffold introduces conformational rigidity, enhancing binding affinity to biological targets. This structural feature is critical for the metabolite’s systemic mobility in plants, enabling ambimodal (upward and downward) transport.

Comparative Structural Analysis:

| Feature | Tetramic Acids | Azaspiro Compounds |

|---|---|---|

| Core Structure | Pyrrolidine-2,4-dione | Spirocyclic amine |

| Bioactivity | Lipid biosynthesis inhibition | Conformational selectivity |

| Natural Occurrence | Marine fungi, actinobacteria | Synthetic agrochemicals |

| Stability | pH-dependent tautomerization | Enhanced by spiro conjugation |

The fusion of these frameworks in cis-3-(2,5-dimethylphenyl)-4-hydroxy-8-methoxy-1-azaspiro(4.5)dec-3-en-2-one represents a milestone in rational agrochemical design, combining metabolic stability with target specificity.

International Union of Pure and Applied Chemistry Naming and Alternative Designations

The systematic International Union of Pure and Applied Chemistry nomenclature for this compound is Cis-3-(2,5-dimethylphenyl)-4-hydroxy-8-methoxy-1-azaspiro(4.5)dec-3-en-2-one [1]. This primary designation follows standard International Union of Pure and Applied Chemistry conventions for spirocyclic compounds containing nitrogen heteroatoms [2]. The compound also bears the alternative International Union of Pure and Applied Chemistry name 1-Azaspiro[4.5]dec-3-en-2-one, 3-(2,5-dimethylphenyl)-4-hydroxy-8-methoxy-, cis- [1] [3], which represents an equally valid systematic nomenclature using bracketed notation to indicate the spiro ring system dimensions.

The nomenclature reflects the compound's complex structural features, including the azaspiro core system where the nitrogen atom serves as the spiro center connecting two ring systems [4] [5]. The cis designation indicates the stereochemical configuration of substituents around the spiro center [1] [3]. The systematic naming convention places the dimethylphenyl substituent at position 3, the hydroxy group at position 4, and the methoxy group at position 8 of the azaspiro decene framework [1].

| Nomenclature Type | Designation |

|---|---|

| Primary International Union of Pure and Applied Chemistry Name | Cis-3-(2,5-dimethylphenyl)-4-hydroxy-8-methoxy-1-azaspiro(4.5)dec-3-en-2-one |

| Alternative International Union of Pure and Applied Chemistry Name | 1-Azaspiro[4.5]dec-3-en-2-one, 3-(2,5-dimethylphenyl)-4-hydroxy-8-methoxy-, cis- |

| Molecular Formula | C₁₈H₂₃NO₃ |

| Molecular Weight | 301.38 g/mol |

Spirotetramat-enol Designation

The compound is commonly known by the designation Spirotetramat-enol [1] [3] [6], which reflects its relationship to the parent compound spirotetramat and its enolic structural characteristics. This designation is widely recognized in chemical databases and scientific literature as the preferred common name [1] [7] [8]. The term "enol" in this context refers to the tautomeric form where the compound exists primarily in the enol configuration rather than the keto form [9].

The spirotetramat-enol designation emphasizes the compound's origin as a metabolic derivative of spirotetramat, where the carbonate ester group has undergone hydrolysis to form the corresponding hydroxy group [10]. This transformation results in the enolic form that characterizes the compound's chemical behavior and biological activity [10]. The designation has gained acceptance in regulatory and analytical chemistry contexts, particularly in pesticide residue analysis and environmental monitoring [6] [7].

BYI08330-cis-enol Reference

The compound is systematically referenced as BYI08330-cis-enol or Spirotetramat Metabolite BYI08330-cis-enol in metabolic and analytical studies [1] [3] [7]. This designation originates from the compound's identification as a specific metabolite in the biotransformation pathway of the parent compound [6]. The BYI08330 code represents an internal reference system used to track this particular metabolic transformation product [1] [7].

Molecular Formula and Weight

Cis-3-(2,5-dimethylphenyl)-4-hydroxy-8-methoxy-1-azaspiro[4.5]dec-3-en-2-one possesses the molecular formula C₁₈H₂₃NO₃ with a molecular weight of 301.38 g/mol [1] [2] [3]. The exact mass is calculated as 301.168 Da, while the monoisotopic mass is 301.167794 Da [2] [4]. The compound is identified by the CAS number 203312-38-3 and is commonly referred to as spirotetramat-enol in the literature [1] [2] [3].

The molecular formula indicates the presence of 18 carbon atoms, 23 hydrogen atoms, one nitrogen atom, and three oxygen atoms. This composition reflects the complex polycyclic structure incorporating both aromatic and aliphatic ring systems along with multiple functional groups. The elemental composition reveals carbon as the predominant element at 71.75%, followed by hydrogen at 7.69%, oxygen at 15.93%, and nitrogen at 4.65% [1] [2].

Core Structural Features

The 1-Azaspiro[4.5]dec-3-en-2-one Framework

The core structural framework of this compound is built upon the 1-azaspiro[4.5]dec-3-en-2-one skeleton, which represents a bicyclic spiro system where two rings share a single carbon atom [1] [2] [3]. This azaspiro framework consists of a five-membered lactam ring fused to a six-membered saturated ring through a spiro junction at the nitrogen-containing carbon [5] [6]. The nitrogen atom occupies position 1 of the spiro system, creating a rigid three-dimensional architecture that restricts conformational flexibility [5] [6].

The spiro junction creates a unique spatial arrangement where the two ring systems are oriented in perpendicular planes, contributing to the compound's distinctive three-dimensional geometry [6] [7]. This structural feature is particularly significant as it influences the compound's pharmacological properties and molecular interactions [6] [8]. The presence of the double bond at positions 3-4 (the "3-en" designation) introduces additional rigidity and electronic properties to the system [1] [2].

The lactam functionality at position 2 (the "2-one" designation) provides a key hydrogen-bonding site and contributes to the compound's overall polarity [1] [2]. This carbonyl group is part of the extended conjugated system that includes the enolic double bond and the attached phenyl ring [7].

The 2,5-Dimethylphenyl Group

The 2,5-dimethylphenyl group attached at position 3 of the azaspiro framework represents a significant structural modification that influences both the compound's physical properties and biological activity [1] [2] . This aromatic substituent features two methyl groups positioned at the 2 and 5 positions of the benzene ring, creating a specific substitution pattern that affects the compound's electronic properties and steric interactions [10] .

The 2,5-dimethylphenyl group contributes to the compound's lipophilicity and may influence its membrane permeability and protein binding characteristics [10] . The methyl substituents on the phenyl ring provide electron-donating effects that can modulate the electronic properties of the conjugated system [10] [12]. This substitution pattern is distinct from other possible isomers such as 2,4-dimethylphenyl or 3,5-dimethylphenyl, potentially affecting the compound's selectivity and potency [10] .

The aromatic ring system contributes significantly to the compound's π-π stacking interactions and hydrophobic binding with target proteins [10] [6]. The specific 2,5-substitution pattern may influence the compound's binding orientation and selectivity for biological targets [10] .

The Hydroxy and Methoxy Functional Groups

The compound contains two critical oxygen-containing functional groups: a hydroxy group at position 4 and a methoxy group at position 8 [1] [2] [3]. These functional groups play essential roles in the compound's chemical reactivity, hydrogen bonding capacity, and biological activity [13] [14].

The hydroxy group (-OH) at position 4 exists in the enolic form, creating a tautomeric equilibrium with potential keto forms [15] [16]. This enolic character is stabilized by intramolecular hydrogen bonding and conjugation with the adjacent double bond system [15] [17] [16]. The hydroxy group serves as both a hydrogen bond donor and acceptor, significantly influencing the compound's solubility and interaction with biological targets [13] [14].

The methoxy group (-OCH₃) at position 8 is an alkoxy functional group that contributes to the compound's lipophilic character while providing a hydrogen bond acceptor site [13] [14] [18]. Methoxy groups are known to exhibit electron-donating properties through resonance effects and can influence the compound's electronic distribution [13] [18]. The methoxy group also provides metabolic stability compared to free hydroxyl groups, potentially affecting the compound's pharmacokinetic properties [13] [19].

Stereochemistry of the Cis Configuration

The cis configuration in this compound refers to the specific spatial arrangement of substituents around the spiro system and the double bond [1] [2] [4]. The term "cis" indicates that certain substituents are positioned on the same side of a reference plane, contrasting with the "trans" configuration where substituents would be on opposite sides [20] [21] [22].

In the context of this azaspiro compound, the cis stereochemistry is particularly important because it affects the compound's three-dimensional shape and, consequently, its biological activity [20] [21] [7]. The cis configuration influences how the molecule interacts with enzyme active sites and receptor binding pockets [20] [6]. The stereochemical designation is critical for understanding structure-activity relationships and for distinguishing this compound from its stereoisomeric forms [20] [21].

The rigid spiro framework restricts conformational flexibility, making the stereochemical configuration a permanent structural feature that cannot be easily interconverted under normal conditions [20] [21] [7]. This stereochemical stability is important for the compound's consistent biological activity and its utility as a reference standard in analytical applications [20] [21].

The cis configuration also affects the compound's crystal packing and solid-state properties, which can influence its physical stability and formulation characteristics [20] [7]. X-ray crystallographic studies have confirmed the absolute configuration of related compounds, providing structural validation for the stereochemical assignments [7].

Comparative Analysis with Related Azaspiro Structures

The structural framework of cis-3-(2,5-dimethylphenyl)-4-hydroxy-8-methoxy-1-azaspiro[4.5]dec-3-en-2-one can be compared with several related azaspiro compounds to understand its unique structural features and their implications for biological activity [6] [23] [24].

Simple azaspiro frameworks such as 8-azaspiro[4.5]decane and 2-azaspiro[4.5]decane share the basic bicyclic spiro structure but lack the functional group complexity of the target compound [25] [26]. These simpler structures typically serve as synthetic intermediates or building blocks for more complex molecules [25] [26]. The molecular weights of these basic frameworks (139.24 g/mol) are significantly lower than the target compound, reflecting the absence of the phenyl substituent and functional groups [25] [26].

Functionalized azaspiro derivatives demonstrate the versatility of the azaspiro scaffold in medicinal chemistry. For example, 4-amino-1-azaspiro[4.5]dec-3-en-2-one shows insecticidal activity against Galleria mellonella larvae, highlighting the biological potential of amino-substituted azaspiro compounds [27] [28]. The 2,8-dimethyl-1-oxa-8-azaspiro[4.5]decan-3-one series exhibits muscarinic agonist activity, demonstrating how oxa-azaspiro modifications can target different biological pathways [23] [29].

Comparative biological activities reveal that azaspiro compounds exhibit diverse pharmacological profiles depending on their substitution patterns. The target compound functions as an acetyl-CoA carboxylase inhibitor with insecticidal properties [3], while related structures show antibacterial, antitubercular, and neurological activities [6] [23] [30]. This diversity illustrates the importance of specific functional groups and stereochemical configurations in determining biological specificity [6] [8].

Structural modifications in azaspiro compounds often involve changes in ring size, heteroatom positioning, and functional group substitution. The 1-azaspiro[4.5] framework appears to be particularly favorable for biological activity, as evidenced by multiple compounds in development and clinical use [6] [8] [31]. The addition of aromatic substituents and polar functional groups, as seen in the target compound, typically enhances target specificity and potency [6] [8].

| Property | Cis-3-(2,5-dimethylphenyl)-4-hydroxy-8-methoxy-1-azaspiro[4.5]dec-3-en-2-one | Related Azaspiro Compounds |

|---|---|---|

| Molecular Weight | 301.38 g/mol [1] [2] | 139.24 - 197.27 g/mol [25] [26] [23] |

| Functional Groups | Hydroxy, methoxy, phenyl [1] [2] | Varied (amino, oxa, simple) [23] [27] |

| Biological Activity | ACCase inhibitor, insecticide [3] | Antibacterial, muscarinic agonist [6] [23] |

| Stereochemistry | Cis configuration [1] [2] | Various configurations [6] [23] |

| Structural Complexity | High (multiple functional groups) [1] [2] | Low to moderate [25] [26] [23] |

XLogP3

UNII

GHS Hazard Statements

Pictograms

Environmental Hazard